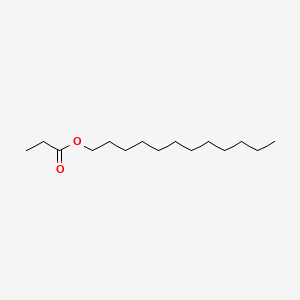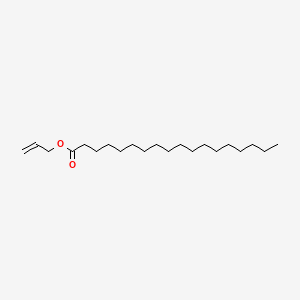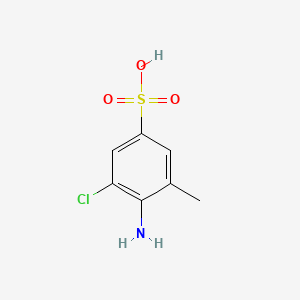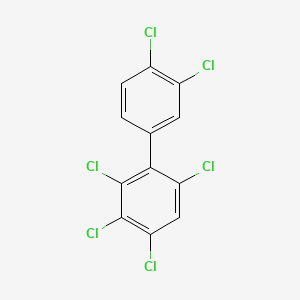
2,3,3',4,4',6-Hexachlorobiphenyl
Vue d'ensemble
Description
2,3,3’,4,4’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It belongs to the class of organic compounds known as polychlorinated biphenyls . The IUPAC name of 2,3,3’,4,4’,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,6-Hexachlorobiphenyl is C12H4Cl6 . It is a light yellow, soft, sticky resin .
Physical And Chemical Properties Analysis
2,3,3’,4,4’,6-Hexachlorobiphenyl has a molecular weight of 360.88 . It has a melting point of 107°C and a boiling point of 446.99°C (rough estimate). Its density is approximately 1.5940 (rough estimate), and it has a refractive index of 1.6270 (rough estimate). Its water solubility is 8.07ug/L at 20 ºC .
Applications De Recherche Scientifique
Neurotoxicity Research
Field
This research is conducted in the field of Biomedical Sciences , specifically focusing on Neurotoxicology .
Application
2,2’,3,3’,4,6’-Hexachlorobiphenyl (PCB 132) is used in research to study its neurotoxic effects. The compound is oxidized to hydroxylated metabolites by human liver microsomes .
Method
The experimental procedure involves incubating racemic PCB 132 with pooled or single donor human liver microsomes (HLMs). The levels and enantiomeric fractions of PCB 132 and its metabolites are then determined gas chromatographically .
Results
The major metabolite was either 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140), a 1,2-shift product, or 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132). The PCB 132 metabolite profiles displayed inter-individual differences and depended on the PCB 132 atropisomer .
Environmental Pollution Analysis
Field
This application falls under the field of Environmental Science .
Application
2,3,3’,4,4’,6-Hexachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a class of compounds categorized as persistent organic pollutants (POPs). These compounds are present in most environmental compartments especially water, soil, and air .
Method
A new solventless solid-phase extraction approach is tested based on the use of a Magic Chemisorber® (Frontier Lab) which consists of a bead-covered polydimethylsiloxane stationary phase with a thickness of 500 µm. These devices are directly immersed into aqueous samples and then introduced into a pyrolysis–gas chromatography-mass spectrometry system equipped with a cryofocusing system for the thermal desorption and analysis of the adsorbed species .
Results
The new method performs better than the most recent solid-phase extraction devices, with limits of detection lower than 2.7 ng/L and limits of quantification lower than 9.0 ng/L .
Electrical Transformers and Hydraulic Fluids
Field
This application falls under the field of Electrical Engineering and Mechanical Engineering .
Application
2,2’,3,3’,4,4’-Hexachlorobiphenyl was formerly used in electrical transformers and hydraulic fluids .
Method
The compound was used as a dielectric fluid in transformers and as a hydraulic fluid in various machinery .
Results
The use of this compound in such applications has been discontinued since January 1979 due to its classification as a persistent organic pollutant .
Photolysis Research
Field
This research is conducted in the field of Environmental Science , specifically focusing on Photolysis .
Application
The photolysis of a higher chlorinated polychlorinated biphenyl (PCB) congener (2,2′,4,4′,5,5′-hexachlorobiphenyl, PCB 153) under simulated sunlight in the presence of humic acid (HA) was investigated .
Method
The experimental procedure involves the irradiation of PCB 153 in the presence of HA under simulated sunlight .
Results
Degradation of PCB 153 was significantly accelerated by the addition of HA . The main photodegradation products were 4-hydroxy-2,2′,4′,5,5′-pentaCB and 2,4,5-trichlorobenzoic acid .
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUPQXINXTWCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074231 | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',6-Hexachlorobiphenyl | |
CAS RN |
74472-42-7 | |
| Record name | PCB 158 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2JHN8P01Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



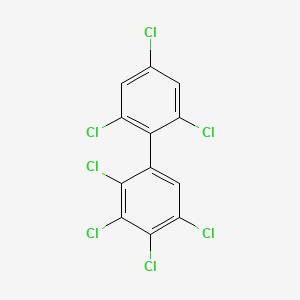
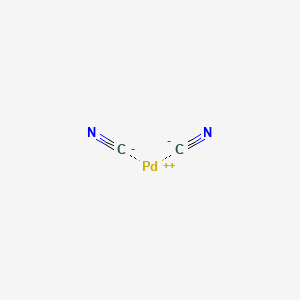
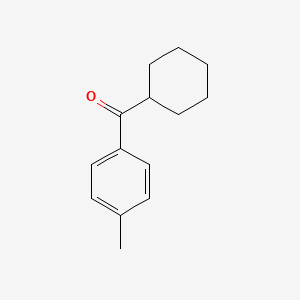
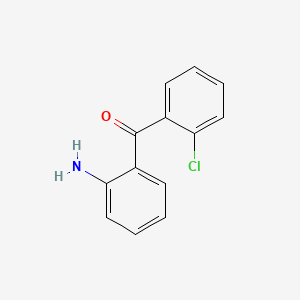
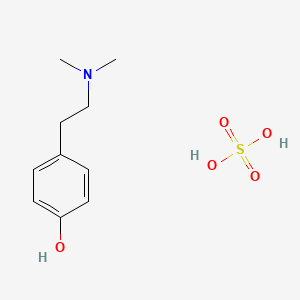
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)
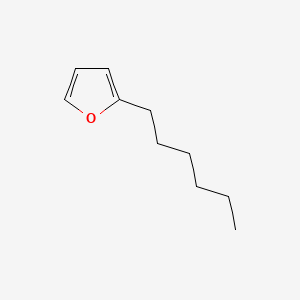
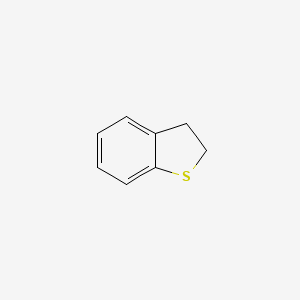
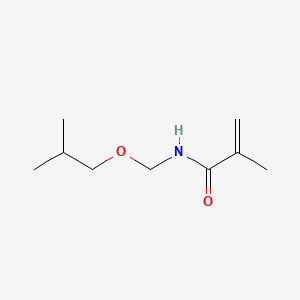
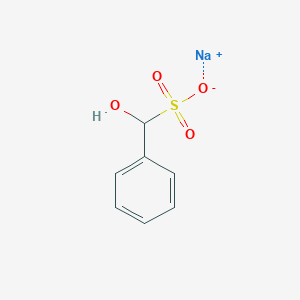
![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)
